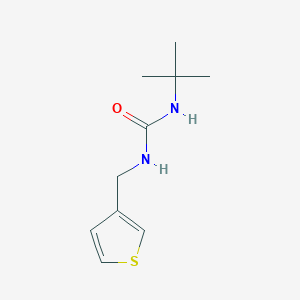

1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea

Description

1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea is a urea derivative characterized by a tert-butyl group attached to one nitrogen atom and a thiophen-3-ylmethyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their diverse applications, including medicinal chemistry and materials science. This compound’s structure combines steric bulk (from the tert-butyl group) with the electron-rich aromatic thiophene moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-tert-butyl-3-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-10(2,3)12-9(13)11-6-8-4-5-14-7-8/h4-5,7H,6H2,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYZIXUOZWOYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of tert-butyl isocyanate with thiophen-3-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-butyl isocyanate+thiophen-3-ylmethylamine→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Table 1: Synthetic Routes and Conditions

-

Mechanistic Insight : The urea linkage forms via nucleophilic attack of the amine on the activated carbamate intermediate .

Substitution Reactions

The thiophene ring undergoes electrophilic substitutions , while the urea group participates in nucleophilic reactions:

Thiophene Ring Modifications

-

Halogenation : Bromination at the 2-position of thiophene using NBS (N-bromosuccinimide) in CCl₄ .

-

Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

Urea Group Reactivity

-

Hydrolysis : Acidic (HCl, H₂O/THF) or basic (NaOH, H₂O/EtOH) conditions cleave the urea bond to yield tert-butylamine and thiophen-3-ylmethylamine .

-

Thiourea formation : Reaction with KSCN in ethanol converts the urea to a thiourea derivative .

Table 2: Redox Reactions

Stability and Degradation

-

Thermal stability : Melting points >150°C, with purity >98% maintained for 3 months at RT .

-

Hydrolytic stability : Resists hydrolysis in pH 7.4 buffer (t₁/₂ > 24 hrs) due to crystallinity and tert-butyl steric effects .

Table 3: Biologically Active Derivatives

| Derivative | Modification | Activity (IC₅₀) | Target | Source |

|---|---|---|---|---|

| HCV-3083 | Trifluoromethyl substitution | 0.2 µg/mL | HCV entry inhibition | |

| Compound 22v | Ethyl-thiophene substitution | <0.2 µg/mL | Antitubercular |

Industrial-Scale Optimization

-

Solvent-free synthesis : Achieved via microwave-assisted reactions (150°C, 30 mins), reducing environmental impact .

-

Purification : Flash chromatography (ethyl acetate/n-heptane) or recrystallization from diethyl ether .

Key Findings

-

The tert-butyl group enhances metabolic stability but limits aqueous solubility (logP = 4.21) .

-

Thiophene ring substitutions dictate electronic properties and biological activity (e.g., IC₉₀ values vary 10-fold with halogenation) .

-

Urea hydrolysis is pH-dependent, with faster degradation under acidic conditions (t₁/₂ = 6 hrs at pH 2) .

Experimental protocols from provide reproducible frameworks for derivative synthesis, while highlight structure-activity relationships critical for drug design.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(tert-butyl)-3-(thiophen-3-ylmethyl)urea serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as:

- Oxidation : Thiophene rings can be oxidized to form sulfoxides or sulfones.

- Reduction : The urea moiety can be reduced to yield corresponding amines.

- Substitution : Electrophilic substitution reactions can occur on the thiophene ring.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Amines |

| Substitution | Halogenated thiophene derivatives |

Biology

The compound has been investigated for its potential biological activities , particularly in antimicrobial and anticancer research. Studies have shown that derivatives of thiourea compounds exhibit significant antibacterial properties against various strains, including E. faecalis and P. aeruginosa .

Case Study : In one study, a series of thiourea derivatives were tested for their antibacterial activity, showing minimum inhibitory concentrations comparable to standard antibiotics like ceftriaxone .

Medicine

In medicinal chemistry, this compound has been explored as a potential therapeutic agent due to its unique structural features. Its interactions with biological targets suggest applications in treating conditions such as inflammation and microbial infections.

Case Study : Research has indicated that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in angiogenesis and cancer signaling . Compounds showed IC50 values ranging from 7 to 20 µM against different cancer cell lines.

Industry

The compound is also utilized in developing advanced materials and catalysts. Its unique properties make it suitable for applications in organic semiconductors and corrosion inhibitors.

| Application Area | Description |

|---|---|

| Advanced Materials | Used in the development of organic semiconductors |

| Catalysts | Acts as a catalyst in various chemical reactions |

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea (CAS: 55807-85-7)

- Structure : Contains a tert-butyl group on an isoxazole ring and a 4-chlorophenyl urea substituent.

- Molecular Formula : C₁₄H₁₆ClN₃O₂ (MW: 293.75 g/mol) .

- Comparison :

- The tert-butyl group in this analogue is positioned on a heterocyclic isoxazole ring rather than directly on the urea backbone. This may reduce steric hindrance compared to 1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea, where the tert-butyl is directly attached to the urea nitrogen.

- The 4-chlorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating thiophene in the target compound. Such differences could alter solubility, reactivity, or binding affinities in biological systems .

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea (S1)

- Structure : Features a bis(trifluoromethyl)phenyl group and a hydroxyethyl chain.

- Key Properties: The trifluoromethyl groups enhance lipophilicity and metabolic stability.

- Comparison :

Physicochemical Properties

Table 1 summarizes physical data for select urea derivatives:

Notes:

- Thiophene’s sulfur atom may confer unique electronic properties, such as enhanced polarizability or coordination capacity .

Biological Activity

1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group and a thiophene moiety attached to a urea functional group. This configuration may contribute to its interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The compound's ability to modulate these interactions can lead to changes in cellular pathways, potentially influencing processes such as cell proliferation, apoptosis, and signal transduction. Specifically, it may bind to active sites or alter the conformation of target proteins, thereby affecting their function.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have been evaluated for their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have shown that urea derivatives can inhibit tumor growth by targeting specific cancer-related pathways. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Study 1: Antimicrobial Screening

A study investigated the antimicrobial effects of thiophene-containing compounds against Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives demonstrated significant inhibitory activity, with minimum inhibitory concentrations (MICs) ranging from 25 µM to >200 µM depending on the specific compound tested. This suggests that this compound could be further explored for its potential as an antitubercular agent .

| Compound | MIC (µM) | Cytotoxicity (IC50 µM) |

|---|---|---|

| TTU3 | 25 | Not specified |

| TTU4 | 50 | Not specified |

| TTU1 | >200 | Not specified |

Study 2: Inhibition of Cancer Cell Proliferation

In another study focusing on urea derivatives, compounds were tested for their ability to inhibit cancer cell proliferation in vitro. Results showed that certain urea derivatives could significantly reduce viability in various cancer cell lines, indicating a potential role for this compound in cancer therapy .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of urea derivatives. For example, introducing different substituents on the thiophene ring can lead to variations in potency and selectivity against biological targets . Furthermore, computational studies suggest that the binding affinity of these compounds can be optimized through molecular docking techniques, which provide insights into their interaction with target proteins.

Q & A

Q. What are the common synthetic routes for preparing 1-(tert-butyl)-3-(thiophen-3-ylmethyl)urea, and what key reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions between isocyanates and amines. For example:

- React tert-butyl isocyanate with 3-(aminomethyl)thiophene in anhydrous dichloromethane under nitrogen at 0–20°C, followed by stirring at room temperature for 12–24 hours .

- Use triethylamine as a base to neutralize HCl byproducts .

Critical Factors: - Solvent choice (polar aprotic solvents like dichloromethane improve reactivity).

- Temperature control (low temperatures minimize side reactions).

- Moisture exclusion (urea formation is sensitive to hydrolysis) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the urea linkage and substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, thiophene protons at 6.5–7.2 ppm) .

- X-ray Diffraction: Resolves hydrogen-bonding patterns in the urea moiety and steric effects of the tert-butyl group .

- IR Spectroscopy: Identifies urea C=O stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. How do the tert-butyl and thiophene substituents influence the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

- Solubility: The tert-butyl group enhances lipophilicity (log P ~2.5), reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, chloroform). The thiophene ring contributes π-π stacking interactions, affecting crystallinity .

- Stability: The urea bond is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Steric shielding by the tert-butyl group mitigates degradation at neutral pH .

Advanced Research Questions

Q. How can computational quantum chemistry methods be applied to predict reaction pathways and optimize synthesis parameters for this urea derivative?

Methodological Answer:

- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., B3LYP/6-31G* level). ICReDD’s integrated computational-experimental workflows can predict optimal solvent/catalyst combinations .

- Solvent Optimization: COSMO-RS simulations estimate solvation free energies to select solvents that stabilize intermediates .

Q. What factorial design approaches are suitable for investigating the interactive effects of temperature, solvent polarity, and catalyst loading on synthesis efficiency?

Methodological Answer:

- Full Factorial Design: Vary factors like temperature (20–60°C), solvent (dichloromethane vs. THF), and catalyst (0–5 mol% DMAP). Analyze interactions using ANOVA to identify dominant variables .

- Response Surface Methodology (RSM): Optimize yield and purity by modeling nonlinear relationships between factors .

Q. What mechanistic insights can be gained from studying the electronic interactions between the thiophene ring and urea moiety using X-ray diffraction and DFT calculations?

Methodological Answer:

Q. How do competing reaction pathways (e.g., oxidation vs. substitution) affect the purity of the final product, and what analytical strategies mitigate these challenges?

Methodological Answer:

- Side Reactions: Thiophene oxidation (e.g., sulfoxide formation) may occur under oxidative conditions. Monitor via LC-MS or TLC .

- Mitigation: Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂SO₃) to suppress oxidation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What are the best practices for handling air-sensitive intermediates during multi-step synthesis, and how does tert-butyl group stability impact reaction design?

Methodological Answer:

- Handling: Use Schlenk lines for moisture-sensitive steps. Quench reactive intermediates (e.g., isocyanates) with dry methanol before disposal .

- Stability: The tert-butyl group’s steric bulk prevents ring-closing side reactions but may slow nucleophilic attacks. Kinetic studies (e.g., Eyring plots) quantify steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.